4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one
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Overview
Description
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a methoxyphenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which then undergoes cyclization to yield the desired imidazolone compound. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants through a reactor, where they undergo the necessary chemical transformations. This approach can enhance the yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolone ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolone compounds.
Scientific Research Applications
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can be compared with other similar compounds, such as:
4-(3-Hydroxy-phenyl)-1,3-dihydro-imidazol-2-one: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
4-(3-Methyl-phenyl)-1,3-dihydro-imidazol-2-one:
Properties
CAS No. |
936250-05-4 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
FOFBNMBWRVMILK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)N2 |
Origin of Product |
United States |
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